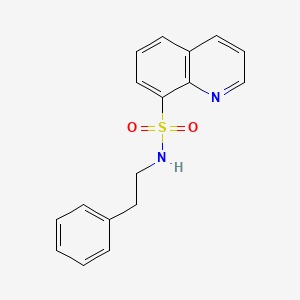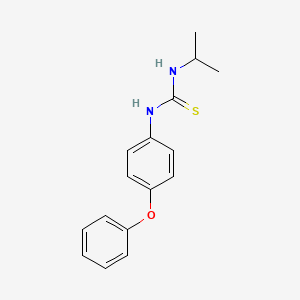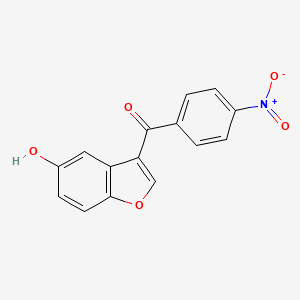
(5-hydroxy-1-benzofuran-3-yl)(4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-hydroxy-1-benzofuran-3-yl)(4-nitrophenyl)methanone, commonly known as BNMP, is a chemical compound that has gained significant attention in scientific research. BNMP is a synthetic compound that belongs to the class of benzofuran derivatives. It has been shown to exhibit various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of BNMP is not fully understood. However, it has been suggested that it may act through multiple pathways, including the inhibition of inflammatory mediators, modulation of oxidative stress, and regulation of cell signaling pathways.
Biochemical and Physiological Effects:
BNMP has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. BNMP has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, BNMP has been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BNMP is its versatility in terms of its biological activities. It has been shown to exhibit a wide range of effects, making it a promising candidate for drug development. However, one of the limitations of BNMP is its relatively low solubility, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for BNMP research. One area of interest is the development of BNMP-based drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of BNMP. Additionally, further studies are needed to elucidate the exact mechanism of action of BNMP and to identify potential drug targets. Finally, the development of more efficient methods for the delivery of BNMP to target tissues could also be an area of future research.
Méthodes De Synthèse
BNMP can be synthesized through a multi-step process involving the reaction of 5-hydroxy-1-benzofuran-3-carboxylic acid with 4-nitrobenzaldehyde in the presence of a catalyst. The resulting product is then subjected to reduction and acetylation to yield BNMP.
Applications De Recherche Scientifique
BNMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. BNMP has also been investigated for its neuroprotective effects and has been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-11-5-6-14-12(7-11)13(8-21-14)15(18)9-1-3-10(4-2-9)16(19)20/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMCPJYYTJFLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

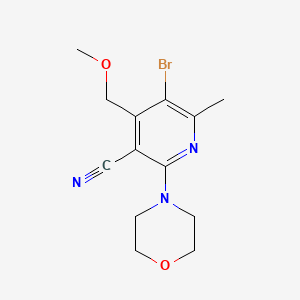



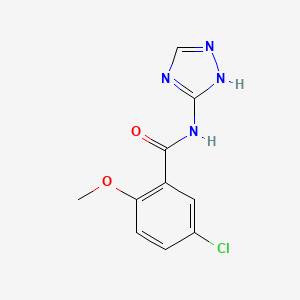
![2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)

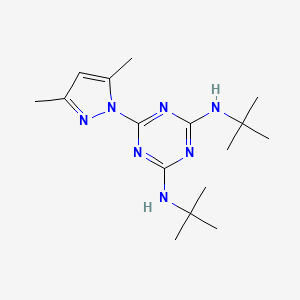
![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
